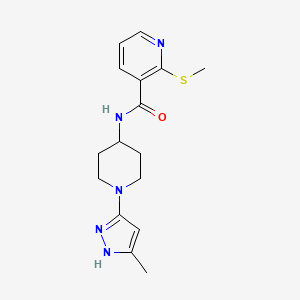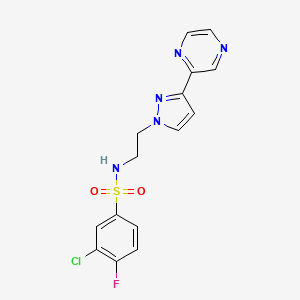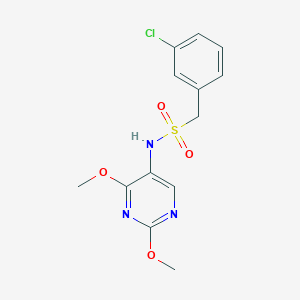
1-(3-chlorophenyl)-N-(2,4-dimethoxypyrimidin-5-yl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(3-chlorophenyl)-N-(2,4-dimethoxypyrimidin-5-yl)methanesulfonamide” is a chemical compound with the molecular formula C13H14ClN3O4S1. It appears to be a sulfonamide derivative, which is a class of compounds widely used in medicine for their antibacterial and diuretic properties.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of the appropriate pyrimidine and phenyl derivatives. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecule contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a phenyl ring, which is a six-membered carbon ring. These rings are likely to contribute to the stability of the molecule. The molecule also contains a sulfonamide group, which is known for its bioactivity.Chemical Reactions Analysis
As a sulfonamide derivative, this compound might undergo reactions typical for this class of compounds. However, without specific experimental data, it’s difficult to predict its reactivity.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. This compound contains polar groups (like the sulfonamide), which might make it soluble in polar solvents. However, without specific experimental data, it’s difficult to provide a detailed analysis of its properties.Scientific Research Applications
Structural Chemistry
Research has shown that compounds structurally similar to 1-(3-chlorophenyl)-N-(2,4-dimethoxypyrimidin-5-yl)methanesulfonamide exhibit interesting conformations and hydrogen bonding patterns, critical for understanding their biological activity and supramolecular assembly. For example, studies on N-(2,3-Dichlorophenyl)methanesulfonamide reveal that the conformation of the N—H bond is crucial for its interaction with biological receptors, highlighting the importance of molecular geometry in drug design and the role of hydrogen bonding in molecular stability (Gowda, Foro, & Fuess, 2007). Similar research on derivatives of N-(3,4-Dichlorophenyl)methanesulfonamide and N-(2,5-Dichlorophenyl)methanesulfonamide reinforces the significance of these structural features (Gowda, Foro, & Fuess, 2007).
Organic Synthesis and Molecular Recognition
The compound's analogs have been involved in studies focusing on synthesis techniques and molecular recognition, crucial for developing new materials and pharmaceuticals. For instance, research on the synthesis and characterisation of organotin(IV) derivatives of ambidentate ligands containing nitrogen and sulphur donor atoms provides insights into the chemistry of sulfonamide derivatives and their potential in material science (Chagas, Maia, & Ferraz, 2011). Another study on the synthesis and antiviral activity of sulfonamides derived from thiadiazole rings highlights the potential therapeutic applications of these compounds (Chen et al., 2010).
Molecular and Supramolecular Structures
The detailed study of molecular and supramolecular structures of sulfonamide derivatives, including those similar to 1-(3-chlorophenyl)-N-(2,4-dimethoxypyrimidin-5-yl)methanesulfonamide, contributes to our understanding of their physical properties and potential applications in drug design and material science. Investigations into the structural study of three nimesulidetriazole derivatives using X-ray powder diffraction exemplify how substitution effects influence supramolecular assembly and intermolecular interactions (Dey et al., 2015).
Safety And Hazards
The safety and hazards associated with a chemical compound depend on its reactivity and biological activity. As a sulfonamide derivative, this compound might have certain biological activities, but without specific experimental data, it’s difficult to predict its safety profile.
Future Directions
Future research on this compound could involve studying its synthesis, reactivity, and biological activity. It could also involve studying its physical and chemical properties, and its safety profile.
Please note that this is a general analysis based on the structure of the compound and the classes of compounds it belongs to. For a detailed and accurate analysis, specific experimental data and literature are needed.
properties
IUPAC Name |
1-(3-chlorophenyl)-N-(2,4-dimethoxypyrimidin-5-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O4S/c1-20-12-11(7-15-13(16-12)21-2)17-22(18,19)8-9-4-3-5-10(14)6-9/h3-7,17H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVFCQCUYPMQPNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1NS(=O)(=O)CC2=CC(=CC=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-N-(2,4-dimethoxypyrimidin-5-yl)methanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-tert-Butyl 3-[(methylcarbamoyl)amino]piperidine-1-carboxylate](/img/structure/B2590758.png)
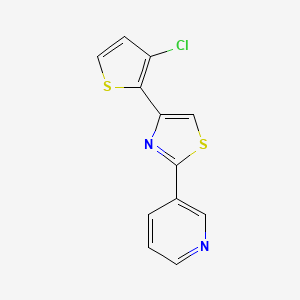
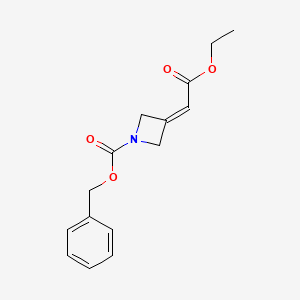
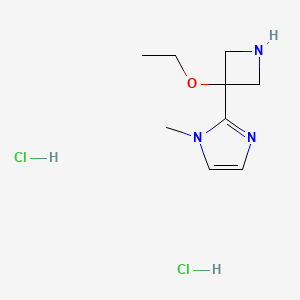
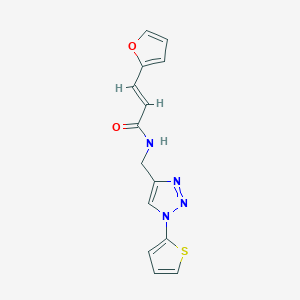
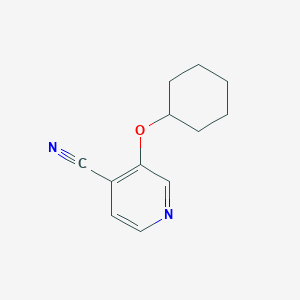
![N-((4,5-dihydronaphtho[1,2-d]thiazol-2-yl)carbamothioyl)benzamide](/img/structure/B2590766.png)
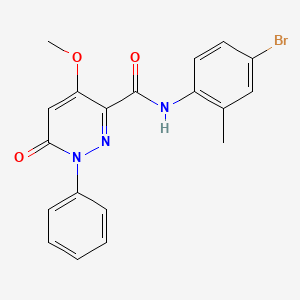
![1-(4-methoxyphenyl)-3-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2590769.png)
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] (3Z)-3-[(4-hydroxyphenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylate](/img/structure/B2590770.png)
![N-(4-chlorophenyl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2590771.png)
![3-(Piperazin-1-ylmethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2590773.png)
